1-(4-Bromo-2-hydroxyphenyl)propan-1-one
Description
Contextualization within Halogenated Phenolic Ketones and Propanone Derivatives
This compound belongs to two important classes of organic molecules: halogenated phenolic ketones and propanone derivatives. The presence of a bromine atom on the phenyl ring classifies it as a halogenated phenol. This halogen substituent significantly influences the electron density of the aromatic ring, thereby affecting its reactivity in various chemical transformations. The hydroxyl group, being ortho to the ketone, can participate in intramolecular hydrogen bonding and can direct the regioselectivity of certain reactions.
As a derivative of propanone (acetone), the molecule possesses a reactive carbonyl group that is a key site for a multitude of organic reactions. The combination of the ketone functionality with the substituted phenolic ring creates a versatile chemical scaffold for the construction of diverse molecular architectures.
Overview of Research Significance in Organic Chemistry and Related Disciplines
The primary research significance of 1-(4-Bromo-2-hydroxyphenyl)propan-1-one lies in its role as a precursor in the synthesis of various organic compounds. Notably, it is a documented starting material for the preparation of indazoles, a class of heterocyclic compounds with a wide range of biological activities, making them important in medicinal chemistry and drug discovery. The strategic placement of the bromo, hydroxyl, and propanone groups allows for sequential and controlled chemical modifications, highlighting its importance in synthetic organic chemistry.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 17764-92-0 |
| Molecular Formula | C₉H₉BrO₂ |
| Molecular Weight | 229.07 g/mol |
| Melting Point | 48-49 °C |
| Appearance | Solid |
Synthesis and Reactivity
The synthesis and reactivity of this compound are central to its application in organic chemistry.
Synthesis via Fries Rearrangement
A primary method for the synthesis of this compound is the Fries rearrangement of 3-bromophenyl propionate (B1217596). chemicalbook.com This reaction involves the intramolecular rearrangement of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid such as aluminum chloride. The reaction is typically heated to facilitate the rearrangement. The ortho- and para-directing nature of the hydroxyl group in the intermediate dictates the final position of the propanone substituent.
Reactivity and Use in Indazole Synthesis
A key application of this compound is in the synthesis of indazole derivatives. chemicalbook.com Indazoles are bicyclic heterocyclic aromatic organic compounds that consist of the fusion of a benzene (B151609) ring and a pyrazole (B372694) ring. The synthesis often involves the reaction of the ketone with a hydrazine (B178648) derivative. The initial step is the formation of a hydrazone, which then undergoes an intramolecular cyclization and subsequent aromatization to yield the indazole ring system. The specific substitution pattern of the resulting indazole is determined by the structure of the starting materials and the reaction conditions employed.
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the protons of the ethyl group in the propanone chain. The aromatic protons would exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. The ethyl group would show a quartet for the methylene (B1212753) protons and a triplet for the methyl protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display unique signals for each of the nine carbon atoms in the molecule, including the carbonyl carbon, the aromatic carbons (with the carbon attached to bromine showing a characteristic shift), and the carbons of the propanone side chain.
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1650-1700 cm⁻¹. A broad absorption band corresponding to the hydroxyl (O-H) stretching vibration would also be present, likely in the range of 3200-3600 cm⁻¹.
MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (229.07 g/mol ). Due to the presence of a bromine atom, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br isotopes) would be observed for the molecular ion and any bromine-containing fragments.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromo-2-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-2-8(11)7-4-3-6(10)5-9(7)12/h3-5,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZPNEVIZAJTDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80170356 | |
| Record name | Propiophenone, 4-bromo-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80170356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17764-92-0 | |
| Record name | Propiophenone, 4-bromo-2-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017764920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propiophenone, 4-bromo-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80170356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 4 Bromo 2 Hydroxyphenyl Propan 1 One
Direct Synthesis Approaches
Direct synthesis methods aim to construct the core structure of the target molecule in a highly convergent manner. One of the most established methods for preparing hydroxy aryl ketones is the Fries rearrangement.
Fries Rearrangement of Corresponding Esters (e.g., 3-bromophenyl propionate)
The Fries rearrangement is a well-established organic reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.orgbyjus.com This reaction involves the intramolecular migration of an acyl group from the phenolic oxygen to a carbon atom on the aromatic ring. wikipedia.org The synthesis of 1-(4-Bromo-2-hydroxyphenyl)propan-1-one can be accomplished via the Fries rearrangement of 3-bromophenyl propionate (B1217596).
This transformation is typically catalyzed by a Lewis acid, such as aluminium chloride (AlCl₃), which coordinates to the carbonyl oxygen of the ester. byjus.com This coordination polarizes the acyl-oxygen bond, facilitating the generation of an acylium carbocation intermediate. wikipedia.orgbyjus.com The acylium ion then acts as an electrophile, attacking the aromatic ring in an electrophilic aromatic substitution. byjus.com
The reaction is known to be selective for the ortho and para positions. wikipedia.org The regioselectivity can often be controlled by reaction conditions like temperature; lower temperatures generally favor the para-substituted product, while higher temperatures favor the ortho isomer. byjus.com In the case of 3-bromophenyl propionate, the propionyl group migrates to the carbon atom para to the bromine atom and ortho to the resulting hydroxyl group, yielding this compound.
Synthesis via Functional Group Interconversions
An alternative synthetic strategy involves modifying a precursor molecule that already contains a portion of the desired structure. This often involves the introduction of key functional groups onto an existing aromatic ring.
Bromination of Precursors (e.g., 4-hydroxyacetophenone derivatives)
The synthesis of the target compound can be achieved through the bromination of a suitable precursor, such as 2'-Hydroxypropiophenone. ontosight.airesearchgate.net This method falls under the category of electrophilic aromatic substitution, where a bromine atom is introduced onto the phenyl ring. The hydroxyl (-OH) and propionyl (-C(O)CH₂CH₃) groups already present on the ring direct the position of the incoming bromine atom.
The hydroxyl group is a strongly activating and ortho, para-directing group, while the propionyl group is a deactivating, meta-directing group. Due to the powerful directing effect of the hydroxyl group, the incoming electrophile (bromine) is directed to the positions ortho and para to it. In 2'-Hydroxypropiophenone, the position para to the hydroxyl group is unsubstituted and is therefore the most likely site for bromination, leading to the formation of this compound.
Reactions Involving Propanone Derivatives and Halogenating Agents
This approach focuses on the direct halogenation of a propanone-substituted phenol. The key transformation is the selective introduction of a bromine atom onto the aromatic ring of 2'-Hydroxypropiophenone. The choice of solvent can influence the outcome of the reaction; for instance, bromination in aqueous acetic acid is known to favor nuclear substitution (on the ring) for compounds like 2-hydroxypropiophenone. researchgate.net
Various brominating agents can be employed, with the selection impacting reaction conditions and selectivity.
Table 1: Bromination of 2'-Hydroxypropiophenone
| Starting Material | Halogenating Agent | Solvent | Product |
|---|---|---|---|
| 2'-Hydroxypropiophenone | Bromine (Br₂) | Aqueous Acetic Acid | This compound |
Catalytic and Stereoselective Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency and selectivity. Catalytic approaches offer pathways that can be more sustainable and provide access to specific isomers.
Iridium-Catalyzed Hydrogenation of o-Hydroxyphenyl Enaminones
A sophisticated method for producing o-hydroxyl propiophenones involves the iridium-catalyzed reduction of o-hydroxyphenyl enaminones. rsc.org This catalytic process utilizes a silane, such as triethylsilane, as the reductant. rsc.org The reaction is noteworthy for the assistance provided by the neighboring hydroxyl group on the phenyl ring, which facilitates the reduction. rsc.orgrsc.org
The general process involves the hydrogenation of the carbon-carbon double bond of the enaminone precursor, followed by hydrolysis of the resulting enamine to yield the ketone. rsc.orgresearchgate.net By starting with an appropriately substituted o-hydroxyphenyl enaminone (i.e., one containing a bromine atom at the desired position), this method can be adapted to synthesize this compound. This catalytic approach avoids the use of hydrogen gas and represents a valuable tool in modern synthetic protocols. rsc.org
Comparison of Synthetic Pathways
The two principal synthetic routes to this compound are the Fries rearrangement of 3-bromophenyl propionate and the direct Friedel-Crafts acylation of 3-bromophenol (B21344) with propanoyl chloride or propanoic anhydride (B1165640). Both methods have distinct advantages and disadvantages concerning regioselectivity, yield, and environmental impact.
A direct Friedel-Crafts acylation of phenols can be complicated by competing O-acylation, which forms a phenyl ester, the starting material for the Fries rearrangement. ajchem-a.com In fact, the Friedel-Crafts acylation of phenols is often a two-step process involving the initial formation of the ester followed by its rearrangement to the hydroxyaryl ketone. sciencemadness.org An excess of the Lewis acid catalyst typically promotes the Fries rearrangement, favoring the desired C-acylation product. ajchem-a.com
A critical aspect of the synthesis of this compound is achieving high regioselectivity for the ortho-acylation product over the para-isomer. The substitution pattern of the starting material, 3-bromophenol or its corresponding ester, influences the position of the incoming propanoyl group.
Fries Rearrangement:
The Fries rearrangement is known for its temperature-dependent regioselectivity. wikipedia.org Higher reaction temperatures generally favor the formation of the ortho-isomer, while lower temperatures favor the para-isomer. ajchem-a.comlscollege.ac.in This is attributed to the thermodynamic stability of the bidentate complex formed between the ortho-product and the Lewis acid catalyst at elevated temperatures. wikipedia.org Non-polar solvents also tend to promote the formation of the ortho-substituted product. lscollege.ac.in Therefore, to maximize the yield of this compound, the Fries rearrangement of 3-bromophenyl propionate should be conducted at a high temperature. However, excessively high temperatures can lead to lower isolated yields due to the formation of side products.
Friedel-Crafts Acylation:
Direct Friedel-Crafts acylation of phenols can also yield a mixture of ortho and para isomers. The regioselectivity is influenced by the nature of the Lewis acid catalyst and the solvent. ajchem-a.com For instance, the use of certain catalysts can selectively direct the acylation to the ortho position. Recent advancements have explored metal-free, water-tolerant, one-pot processes for ortho-acylation of phenols, which proceed through a series of reactions including ether formation, iodocyclization, C-C bond cleavage, and oxidative hydrolysis.
The optimization of yield for both pathways involves careful control of reaction conditions, including the stoichiometry of the catalyst, temperature, and reaction time. For the Fries rearrangement, using an appropriate amount of Lewis acid is crucial, as both the starting ester and the product ketone can form complexes with it. researchgate.net
Below is a hypothetical comparison of the two pathways under optimized conditions for ortho-selectivity:
| Parameter | Fries Rearrangement of 3-bromophenyl propionate | Friedel-Crafts Acylation of 3-bromophenol |
| Typical Catalyst | AlCl₃, TiCl₄, SnCl₄ | AlCl₃, FeCl₃, ZnCl₂ |
| Key Condition for Ortho-Selectivity | High Temperature (e.g., >100 °C) | Excess Catalyst, Specific Catalytic Systems |
| Potential Competing Reaction | Formation of para-isomer | O-acylation to form the ester |
| Hypothetical Yield of Ortho-isomer | 60-80% | 50-75% |
| Hypothetical Ortho:Para Ratio | >4:1 | Variable, can be optimized to >3:1 |
Note: The data in this table is illustrative and based on general trends for similar reactions. Actual yields and selectivities can vary based on specific experimental conditions.
Traditional Fries rearrangement and Friedel-Crafts acylation reactions often employ stoichiometric amounts of corrosive and moisture-sensitive Lewis acids like aluminum chloride (AlCl₃), which generate significant amounts of acidic waste during workup. researchgate.netliv.ac.uk This presents challenges in terms of environmental impact and process efficiency.
In recent years, significant efforts have been directed towards developing more sustainable and efficient methodologies for the synthesis of hydroxyaryl ketones. These "green" approaches focus on the use of reusable catalysts, alternative energy sources, and environmentally benign solvents.
Sustainable Approaches for Fries Rearrangement and Friedel-Crafts Acylation:
Heterogeneous Catalysts: The use of solid acid catalysts, such as zeolites, sulfated zirconia, and supported Lewis acids (e.g., ZnCl₂ on Al₂O₃), offers advantages like easier separation, reusability, and reduced waste generation. liv.ac.ukrsc.org
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the Fries rearrangement, leading to shorter reaction times and often improved yields under solvent-free conditions. jocpr.com
Ionic Liquids: Ionic liquids can serve as both catalysts and green solvents in Friedel-Crafts acylation reactions. bombaytechnologist.inbeilstein-journals.org They are non-volatile, thermally stable, and can often be recycled, minimizing the use of volatile organic compounds (VOCs). nih.gov The use of metal triflates in ionic liquids has been shown to enhance reaction rates and regioselectivity. liv.ac.uk
Alternative Catalysts: Research has explored the use of milder and more environmentally friendly catalysts such as methanesulfonic acid, often in combination with methanesulfonic anhydride to control water content. organic-chemistry.org
Below is a comparative table summarizing the traditional and sustainable approaches:
| Feature | Traditional Methods (e.g., AlCl₃ in organic solvent) | Sustainable Methods |
| Catalyst | Stoichiometric, corrosive Lewis acids (AlCl₃, FeCl₃) | Catalytic, reusable solid acids, ionic liquids |
| Solvent | Volatile organic compounds (VOCs) | Ionic liquids, solvent-free conditions |
| Energy Input | Conventional heating (often prolonged) | Microwave irradiation (rapid heating) |
| Waste Generation | High (acidic aqueous waste) | Low (recyclable catalyst and solvent) |
| Efficiency | Lower atom economy, high E-factor | Higher atom economy, lower E-factor |
By adopting these more sustainable practices, the synthesis of this compound can be made more efficient and environmentally responsible.
Advanced Spectroscopic and Structural Characterization of 1 4 Bromo 2 Hydroxyphenyl Propan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
The ¹H NMR spectrum of 1-(4-Bromo-2-hydroxyphenyl)propan-1-one is anticipated to display distinct signals corresponding to the aromatic protons, the propanoyl group protons, and the hydroxyl proton. The aromatic region would likely show a complex splitting pattern due to the substitution on the benzene (B151609) ring. The protons on the ethyl group of the propanoyl moiety would present as a quartet and a triplet. The chemical shift of the phenolic hydroxyl proton can vary and may appear as a broad singlet.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
| Aromatic H | 6.8 - 7.8 | m | - |
| -CH₂- | 2.8 - 3.2 | q | ~7 |
| -CH₃ | 1.0 - 1.3 | t | ~7 |
| -OH | 5.0 - 12.0 | br s | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
The ¹³C NMR spectrum would provide information on the number of unique carbon environments. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the ketone is expected to resonate at a significantly downfield chemical shift.
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O | 195 - 210 |
| Aromatic C-O | 155 - 165 |
| Aromatic C-Br | 110 - 120 |
| Aromatic C-H | 115 - 135 |
| Aromatic C (quaternary) | 120 - 140 |
| -CH₂- | 30 - 40 |
| -CH₃ | 8 - 15 |
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and FT-Raman, provides insights into the functional groups present in a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is expected to be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration of the ketone. A broad band in the high-frequency region would be indicative of the O-H stretching of the phenolic group. The aromatic C-H and C=C stretching vibrations, as well as the C-Br stretching, would also be present.
Predicted FT-IR Spectral Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phenolic) | 3200 - 3600 | Broad, Strong |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | 2850 - 3000 | Medium |
| C=O stretch (ketone) | 1650 - 1680 | Strong |
| Aromatic C=C stretch | 1450 - 1600 | Medium-Strong |
| C-O stretch (phenol) | 1200 - 1260 | Strong |
| C-Br stretch | 500 - 600 | Medium |
Fourier Transform Raman (FT-Raman) Spectroscopy
The FT-Raman spectrum would complement the FT-IR data. The aromatic ring vibrations are typically strong in Raman spectra. The carbonyl group may show a weaker band compared to the FT-IR spectrum.
Predicted FT-Raman Spectral Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3000 - 3100 | Strong |
| Aromatic C=C stretch | 1580 - 1620 | Very Strong |
| C=O stretch (ketone) | 1650 - 1680 | Medium |
| C-Br stretch | 500 - 600 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) is expected to exhibit absorption bands arising from π → π* and n → π* electronic transitions within the aromatic ring and the carbonyl group. The presence of the hydroxyl and bromo substituents on the phenyl ring would influence the position and intensity of these absorption maxima.
Predicted UV-Vis Absorption Data
| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |
| π → π | 250 - 290 | High |
| n → π | 300 - 340 | Low |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of a compound through the analysis of its ionized form and subsequent fragmentation products. For this compound (C₉H₉BrO₂), the molecular weight is 229.07 g/mol . scbt.comnih.gov
A key feature in the mass spectrum of this compound is the molecular ion peak ([M]⁺). Due to the presence of a bromine atom, this peak will appear as a doublet of nearly equal intensity, corresponding to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br. docbrown.info Therefore, two distinct peaks are expected at m/z (mass-to-charge ratio) values of approximately 228 and 230. This characteristic M and M+2 isotopic pattern is a definitive indicator for the presence of a single bromine atom in the molecule. researchgate.netsavemyexams.com
The fragmentation of this compound upon ionization is dictated by its functional groups: a ketone, a hydroxyl group, and a bromo-substituted phenyl ring. The primary fragmentation pathways typically involve the cleavage of bonds adjacent to the carbonyl group (α-cleavage). nih.gov
Predicted major fragmentation patterns include:
Loss of the ethyl group (•C₂H₅): Cleavage of the bond between the carbonyl carbon and the ethyl group would result in a prominent fragment ion. This would lead to the formation of a [M - 29]⁺ ion.
Loss of the propanoyl group (•COC₂H₅): Cleavage of the bond between the phenyl ring and the carbonyl carbon would generate a fragment corresponding to the bromohydroxyphenyl cation.
McLafferty Rearrangement: While less common for aromatic ketones, rearrangement involving the propanoyl chain could potentially occur.
Cleavage involving the phenyl ring: Further fragmentation could involve the loss of carbon monoxide (CO) from acylium ions or cleavage of the bromine atom. nih.gov
These fragmentation patterns provide a structural fingerprint, allowing for the confirmation of the compound's identity and connectivity.
X-ray Crystallography and Solid-State Structure Elucidation
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.
While a specific single-crystal X-ray diffraction study for this compound was not found in a comprehensive search of available literature, analysis of closely related compounds provides significant insight into its expected molecular geometry and crystal packing. For instance, the crystal structure of 2-Bromo-1-(4-hydroxyphenyl)ethanone reveals detailed structural parameters that serve as a strong comparative model. nih.govresearchgate.net
The crystal data for the analogous compound, 2-Bromo-1-(4-hydroxyphenyl)ethanone, is presented below.
Interactive Table: Crystal Data for Analogue Compound 2-Bromo-1-(4-hydroxyphenyl)ethanone nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Empirical Formula | C₈H₇BrO₂ |
| Formula Weight | 215.04 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.6495 (15) |
| b (Å) | 15.052 (3) |
| c (Å) | 14.3562 (19) |
| β (°) | 123.224 (7) |
| Volume (ų) | 1563.5 (5) |
This data represents a closely related compound and is used for comparative purposes.
The solid-state packing of this compound is expected to be heavily influenced by intermolecular interactions, primarily hydrogen bonding. The phenolic hydroxyl group is a potent hydrogen bond donor, while the carbonyl oxygen and the hydroxyl oxygen can act as acceptors. cymitquimica.com
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a solid material. It provides information on phase purity, crystal structure, and unit cell dimensions. A PXRD pattern is a unique fingerprint for a specific crystalline solid. By comparing the experimental PXRD pattern of a synthesized sample to a pattern simulated from single-crystal X-ray diffraction data, one can confirm the identity and purity of the bulk material. researchgate.net
A review of the current scientific literature did not yield any specific Powder X-ray Diffraction studies conducted on this compound. Such a study would be a valuable step in the comprehensive solid-state characterization of this compound.
The molecular structure of this compound allows for the theoretical possibility of keto-enol tautomerism, where a proton can migrate from the hydroxyl group to the carbonyl oxygen, resulting in the formation of an enol isomer. However, in the solid state, aromatic ketones strongly favor the keto form. The crystal structures of analogous compounds confirm the dominance of the keto tautomer in the crystalline phase.
Conformational analysis in the solid state is concerned with the spatial arrangement of the atoms. For this compound, the key conformational feature is the orientation of the propanoyl group relative to the phenyl ring. As previously discussed, the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen would likely lock the propanoyl group into a conformation that is nearly coplanar with the phenyl ring. nih.govresearchgate.net This planarity would be a defining feature of its solid-state structure, minimizing steric hindrance and maximizing electronic conjugation and hydrogen bonding stability.
Computational and Theoretical Investigations of 1 4 Bromo 2 Hydroxyphenyl Propan 1 One
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide array of molecular properties by focusing on the electron density rather than the complex many-electron wavefunction. For 1-(4-Bromo-2-hydroxyphenyl)propan-1-one, DFT would be the primary method to elucidate its fundamental chemical characteristics.
Molecular Geometry Optimization and Conformation
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium geometry. DFT is used to perform geometry optimization, a process that calculates the forces on each atom and adjusts their positions until a minimum energy structure is found. This process reveals crucial information about bond lengths, bond angles, and dihedral angles.
For this compound, a key aspect of its structure is the orientation of the propanoyl group relative to the phenyl ring and the potential for intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen. Different starting geometries, or conformers, would be optimized to identify the global minimum energy conformation, which is the most stable and thus the most likely to be observed experimentally.
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Orbitals)
The electronic behavior of a molecule is governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. For this compound, analysis of the spatial distribution of the HOMO and LUMO would indicate the regions of the molecule that are most likely to be involved in electron-donating and electron-accepting interactions, respectively.
Table 1: Illustrative Electronic Properties Calculated by DFT (Note: The following data is illustrative of typical DFT outputs and not specific to this compound, as dedicated studies are not publicly available.)
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.5 | Indicates electron-donating ability |
| LUMO Energy | -1.5 | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.0 | Relates to chemical reactivity and stability |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the surface of the molecule. The MEP map is color-coded, with red typically indicating regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green and yellow represent areas of intermediate potential.
For this compound, an MEP map would highlight the electronegative oxygen atoms of the hydroxyl and carbonyl groups as regions of high electron density (red), making them susceptible to interaction with electrophiles. The hydrogen atom of the hydroxyl group and regions around the bromine atom might show a more positive potential (blue), indicating their susceptibility to nucleophilic attack. This analysis is invaluable for predicting how the molecule will interact with other molecules and for understanding its intermolecular forces.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and antibonding orbitals. This method allows for the quantitative assessment of electron delocalization and hyperconjugative interactions.
Spectroscopic Property Prediction and Validation
Computational methods are also highly effective at predicting the spectroscopic properties of molecules, which can then be compared with experimental data to validate the theoretical model.
Theoretical Electronic Absorption Spectra (TD-DFT)
No studies were found that performed Time-Dependent Density Functional Theory (TD-DFT) calculations to determine the theoretical electronic absorption spectra of this compound.
Analysis of Chemical Reactivity Descriptors
No literature is available that analyzes the chemical reactivity descriptors (such as HOMO-LUMO gap, electronegativity, chemical hardness, etc.) of this compound.
Tautomeric Stability and Equilibrium Studies
There are no published studies on the tautomeric forms of this compound or the equilibrium between them.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
No QSAR or QSPR studies involving this compound were found in the searched scientific databases.
Applications of 1 4 Bromo 2 Hydroxyphenyl Propan 1 One in Advanced Organic Synthesis
As a Building Block for Complex Organic Molecules
The strategic placement of the hydroxyl, bromo, and keto functionalities on the phenyl ring of 1-(4-Bromo-2-hydroxyphenyl)propan-1-one provides multiple reactive sites for synthetic transformations. This allows for its use as a foundational component in the assembly of more complex organic structures. The hydroxyl group can undergo etherification or esterification, the bromine atom can participate in various coupling reactions, and the ketone functionality can be a site for nucleophilic addition, reduction, or condensation reactions.
One notable application is in the synthesis of heterocyclic compounds. For instance, it serves as a key starting material for the preparation of substituted indazoles. chemicalbook.com The synthesis typically involves the reaction of the ketone with a hydrazine (B178648) derivative, leading to the formation of the indazole ring system through a cyclization-condensation sequence. The bromine atom on the phenyl ring can be retained in the final product, offering a handle for further functionalization, or it can be involved in the cyclization process itself depending on the reaction conditions and the other reactants.
Furthermore, the structural motif of a 2-hydroxyaryl ketone is a common precursor for the synthesis of flavones and related flavonoid compounds. While direct synthesis of flavones from this compound is not extensively documented in readily available literature, the analogous reactions of similar 2-hydroxyacetophenones are well-established. These syntheses, such as the Allan-Robinson reaction or the Baker-Venkataraman rearrangement, involve condensation with an aromatic anhydride (B1165640) or acyl chloride followed by cyclization to form the chromone (B188151) core of the flavone (B191248). The presence of the bromo substituent would lead to the formation of brominated flavone derivatives, which are of interest for their potentially modified biological activities.
Precursor in Pharmaceutical Development
The utility of this compound extends into the realm of medicinal chemistry, where it functions as a precursor for the synthesis of pharmaceutically relevant molecules.
This compound is a valuable intermediate in the synthesis of various drug candidates and active pharmaceutical ingredients (APIs). The indazole scaffold, for which this compound is a precursor, is a privileged structure in medicinal chemistry, appearing in a number of compounds with diverse therapeutic activities, including anti-inflammatory, analgesic, and anticancer properties. The ability to introduce substituents at specific positions of the indazole ring, facilitated by the functionalities present in the starting material, is crucial for modulating the pharmacological profile of the resulting molecules.
The propiophenone (B1677668) moiety itself is found in the structure of several pharmaceuticals. For instance, propiophenone derivatives are precursors to drugs like phenmetrazine, an appetite suppressant. medchemexpress.com While not a direct application of the title compound, this highlights the pharmaceutical relevance of the core structure. The presence of the bromo and hydroxyl groups on the phenyl ring of this compound offers opportunities for the synthesis of analogues of existing drugs or novel chemical entities with potentially enhanced or new biological activities. For example, halogenated aromatic moieties are often incorporated into drug candidates to improve their metabolic stability or binding affinity to biological targets.
Intermediate in the Production of Specialty Chemicals
Beyond pharmaceuticals, this compound serves as an intermediate in the synthesis of a range of specialty chemicals.
The synthesis of azo dyes, a major class of synthetic colorants, traditionally involves the coupling of a diazonium salt with an electron-rich aromatic compound, such as a phenol. researchgate.net The phenolic nature of this compound makes it a potential coupling component in the synthesis of novel azo dyes. The reaction would involve the electrophilic substitution of the diazonium salt onto the activated phenyl ring, likely at a position ortho or para to the strongly activating hydroxyl group. The presence of the bromo and propanone substituents would be expected to modify the chromophoric properties of the resulting dye, potentially leading to unique colors and improved fastness properties. Brominated organic compounds are indeed used in the synthesis of certain dyes, suggesting the utility of this compound in creating colorants with specific hues and characteristics. researchgate.net
Derivatives of propiophenone have been investigated for their potential use in agriculture as fungicides. nih.gov Research into acetophenone (B1666503) derivatives, a closely related class of compounds, has shown that certain substitution patterns on the phenyl ring can lead to significant antifungal activity against various phytopathogenic fungi. bldpharm.com The structural features of this compound, including the halogenated phenyl ring, are consistent with moieties found in some agrochemical compounds. This suggests its potential as a starting material for the synthesis of new fungicides or other crop protection agents. The development of novel agrochemicals is crucial for managing crop diseases and ensuring food security, and this compound could serve as a valuable building block in this field.
Dithiocarbamates are a class of organosulfur compounds with a wide range of applications, including as ligands in coordination chemistry, as accelerators in vulcanization, and in the synthesis of materials with interesting electronic and optical properties. nih.gov The synthesis of dithiocarbamates typically involves the reaction of a secondary amine with carbon disulfide. While this compound is not a direct precursor in the conventional sense, its derivatives could be employed in the synthesis of more complex dithiocarbamate-containing molecules. For instance, the hydroxyl group could be functionalized with a linker containing a secondary amine, which could then be converted to a dithiocarbamate (B8719985). Alternatively, the ketone functionality could be transformed into a group that can react with a dithiocarbamate moiety. Such derivatives could be used to create novel ligands for metal complexes or as building blocks for polymers and other advanced materials. The presence of the bromo- and hydroxyphenyl groups could impart specific properties to these materials, such as altered solubility, thermal stability, or coordination behavior.
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 17764-92-0 |
| Molecular Formula | C₉H₉BrO₂ |
| Molecular Weight | 229.07 g/mol |
| Appearance | Solid |
| Synonyms | 4-Bromo-2-hydroxypropiophenone |
Interactive Data Table: Potential Applications and Relevant Precursor Reactions
| Application Area | Key Intermediate/Product | Relevant Synthetic Transformation |
| Complex Molecule Synthesis | Substituted Indazoles | Cyclization-condensation with hydrazine derivatives |
| Brominated Flavones | Allan-Robinson reaction or Baker-Venkataraman rearrangement (by analogy) | |
| Pharmaceutical Development | Bioactive Indazoles | Synthesis from the ketone functionality |
| Drug Analogues | Modification of the bromo and hydroxyl groups | |
| Specialty Chemicals | Azo Dyes | Azo coupling with a diazonium salt |
| Agrochemicals | Derivatization to potential fungicides | |
| Advanced Materials | Synthesis of dithiocarbamate-containing derivatives |
Biological and Pharmacological Investigations of 1 4 Bromo 2 Hydroxyphenyl Propan 1 One and Its Derivatives
Antimicrobial Efficacy
The antimicrobial properties of compounds structurally related to 1-(4-bromo-2-hydroxyphenyl)propan-1-one have been a subject of scientific inquiry, with studies exploring their effectiveness against a spectrum of bacterial and fungal pathogens.
Derivatives containing the bromo-hydroxyphenyl moiety have demonstrated notable antibacterial action. For instance, a study on various hydroxyacetophenone derivatives found that compounds incorporating a bromo-hydroxyphenyl group displayed significant antibacterial activity against the Gram-negative bacteria Escherichia coli and Klebsiella pneumoniae. One particular thiosemicarbazone derivative showed zones of inhibition of 16 mm against E. coli and 18 mm against K. pneumoniae, suggesting that the combination of the phenolic hydroxyl groups, the bromine atom, and the thiosemicarbazone fragment contributes to its high antibacterial efficacy core.ac.uk.
Similarly, research into 1-(5'-acetamido-2'-hydroxyphenyl)-3-propan-1-one derivatives, which share the 2-hydroxyphenyl propan-1-one core, revealed good inhibitory action against Klebsiella pneumoniae at a concentration of 12.5 µg/mL. researchgate.net Certain derivatives in this series also showed good activity against E. coli. researchgate.net Further studies on bromophenol derivatives have highlighted their significant antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. The presence of the hydroxyl group on the phenyl ring is considered a crucial element for this activity frontiersin.org.
Table 1: Antibacterial Activity of Selected Hydroxyacetophenone Derivatives Data sourced from Mamedov et al. (2017) core.ac.uk
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
| (E,E)-3-(5-bromo-2-hydroxyphenyl)-1-(4-hydroxy-2-methylphenyl)prop-2-en-1-one thiosemicarbazone | E. coli | 16 |
| K. pneumoniae | 18 | |
| Amoxicillin (Antibiotic) | E. coli | 12 |
| Cefazoline (Antibiotic) | E. coli | 10 |
The antifungal potential of these compounds has also been explored, though with more varied results. A study investigating 1-(5'-acetamido-2'-hydroxyphenyl)-3-propan-1-one derivatives tested their efficacy against the fungal pathogen Candida albicans using the agar (B569324) well diffusion method researchgate.net. While specific inhibition data was part of the broader screening, it established the potential for this class of compounds to exhibit antifungal properties. Conversely, a separate study on other hydroxyacetophenone derivatives reported that the tested compounds demonstrated poor antifungal activity against Aspergillus niger and Candida albicans core.ac.uk. This suggests that the specific substitutions on the core structure are critical in determining the antifungal efficacy.
Anticancer Potential
The structural framework of this compound is related to that of chalcones, a class of compounds well-documented for their anticancer properties. accscience.comejmo.org This has prompted research into the anticancer effects of its derivatives.
Research has shown that derivatives featuring the bromo-hydroxyphenyl structure can inhibit the growth of cancer cells. A study focused on the synthesis and anticancer activity of 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, a related compound, evaluated its effect on the human breast cancer cell line MCF-7. The compound demonstrated moderate activity, inhibiting cancer cell proliferation with an IC50 value of 42.19 µg/mL. researchgate.net For comparison, the standard chemotherapy drug doxorubicin (B1662922) showed an IC50 of 10.61 µg/mL in the same study researchgate.net.
Another study investigating a newly synthesized chalcone (B49325) derivative, (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one, found significant cytotoxic effects against human lung and colon cancer cell lines. The IC50 values were determined to be 2.85 µM for A549 (lung cancer), 1.46 µM for H1299 (lung cancer), 0.59 µM for HCT116 (colon cancer), and 0.35 µM for HT29 (colon cancer), indicating potent inhibition of cell proliferation ejmo.org.
Table 2: Cytotoxic Activity (IC50) of Selected Chalcone Derivatives
| Compound | Cancer Cell Line | IC50 Value | Source |
| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 (Breast) | 42.19 µg/mL | researchgate.net |
| (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | A549 (Lung) | 2.85 µM | ejmo.org |
| H1299 (Lung) | 1.46 µM | ejmo.org | |
| HCT116 (Colon) | 0.59 µM | ejmo.org | |
| HT29 (Colon) | 0.35 µM | ejmo.org |
The mechanisms underlying the anticancer activity of these compounds often involve the induction of programmed cell death, or apoptosis. Studies on chalcone derivatives have shown that they can trigger apoptosis and cause cell cycle arrest in cancer cells. accscience.comejmo.org For example, the investigation of a pterostilbene-chalcone hybrid molecule revealed that it effectively inhibited cell proliferation by inducing G2/M cell cycle arrest and apoptosis mdpi.com. This was achieved by modulating the expression of key regulatory proteins such as p21, cyclin B1, and the anti-apoptotic protein Bcl-2, while also enhancing the cleavage of PARP and caspase-3, which are hallmarks of apoptosis mdpi.com. Fluorescence imaging of cancer cells treated with a different chalcone derivative showed pycnotic nuclei and chromatin condensation, further confirming the induction of apoptosis ejmo.org.
Antioxidant Activity
The antioxidant properties of phenolic compounds are well-established, and derivatives of this compound are no exception. The presence of a hydroxyl group on the phenyl ring is fundamental to their ability to act as free radical scavengers mdpi.com.
Anti-inflammatory Effects
While direct studies on this compound are limited, extensive research into structurally similar compounds, particularly 2'-hydroxychalcones, provides significant insight into its potential anti-inflammatory properties. Chalcones, which share the core hydroxyphenyl ketone motif, are well-documented for their ability to modulate inflammatory pathways. researchgate.net
Derivatives of 2'-hydroxychalcone (B22705) have been shown to potently suppress the production of key pro-inflammatory mediators. Current time information in Pasuruan, ID.researchgate.net Research on murine macrophage cell lines (RAW 264.7) stimulated by lipopolysaccharide (LPS) has demonstrated that these compounds can inhibit the synthesis of prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α). Current time information in Pasuruan, ID.researchgate.net This inhibition is linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein and mRNA expression. Current time information in Pasuruan, ID.mdpi.com
The underlying mechanism for these effects appears to involve the inhibition of critical signaling pathways. Studies have shown that 2'-hydroxychalcone derivatives can suppress the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are transcription factors that regulate the expression of many pro-inflammatory genes. researchgate.net For instance, 2'-hydroxy-3,4,5,3',4'-pentamethoxychalcone was identified as a highly potent inhibitor of NO production in microglial cells, with a half-maximal inhibitory concentration (IC50) of 1.10 µM. mdpi.com Another derivative, 2'-hydroxy-3,4,5-trimethoxychalcone, also showed strong activity with an IC50 value of 2.26 µM. mdpi.com The table below summarizes the inhibitory concentrations of various 2'-hydroxychalcone derivatives on inflammatory mediators.
| Compound Derivative | Target/Assay | Cell Line | IC50 Value (µM) | Source |
|---|---|---|---|---|
| 2'-hydroxy-3,4,5,3',4'-pentamethoxychalcone | Nitric Oxide (NO) Production | BV-2 Microglial Cells | 1.10 | mdpi.com |
| 2'-hydroxy-3,4,5-trimethoxychalcone | Nitric Oxide (NO) Production | BV-2 Microglial Cells | 2.26 | mdpi.com |
| 2',4-Dihydroxy-4'-methoxychalcone | PGE2 Production | RAW 264.7 Macrophages | ~3 | researchgate.net |
| 2',4-Dihydroxy-6'-methoxychalcone | PGE2 Production | RAW 264.7 Macrophages | ~3 | researchgate.net |
| 2'-Hydroxychalcones with 4-bromine on B-ring | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 7.1 - 9.6 | mdpi.com |
| 2'-hydroxy-3',4',3,4-tetramethoxychalcone | Phospholipase A2 (hr-PLA2) | Human Synovial | 40.2 | lookchem.com |
Radioprotective Effects (from related chalcone derivatives)
A significant area of investigation for chalcone derivatives is their potential to protect healthy tissues from the damaging effects of radiation, a critical need in cancer therapy. While thiol-containing compounds are the current standard for radioprotection, their use is often limited by toxicity. researchgate.net Non-thiol compounds like chalcones represent a promising alternative.
Studies have evaluated various aminochalcones and aminobenzophenones for their radioprotective activity in murine models. researchgate.net The protective effects are often assessed using the intestinal clonogenic cell survival assay, which measures the ability of intestinal stem cells to regenerate after radiation exposure. Research has shown that certain aminopropiophenone derivatives, which are structurally related to the subject compound, can provide significant protection to these sensitive cells, albeit slightly less than the phosphorothioate (B77711) standard, amifostine (B1664874) (WR-2721). researchgate.net
Furthermore, bischalcone derivatives have been investigated and shown to exhibit a protective effect against radiation damage in bacteria, as measured by colony-forming units (CFU) before and after irradiation. nih.gov These findings suggest that the chalcone scaffold is a viable backbone for the development of novel radioprotective agents that may offer a better safety profile than existing options. researchgate.net
Molecular Interaction Studies and Target Identification
The biological activity of this compound and its analogs is predicated on their ability to bind to and modulate the function of specific biological targets, such as enzymes and receptors. Quantitative measures like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are crucial for determining the potency and binding affinity of these compounds. sciencesnail.comaatbio.com
Research on related chalcone derivatives has identified several enzymes as key targets. For example, certain chalcones have been found to inhibit the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. nih.gov Butein, a chalcone with hydroxyl groups at positions C4 and C4', demonstrated an IC50 value of 8 µM against EGFR. nih.gov Similarly, other derivatives have shown inhibitory activity against enzymes involved in inflammation, such as phospholipase A2 (PLA2) and lipoxygenase (LOX). lookchem.comnih.gov The table below presents the binding affinities of several chalcone derivatives to their respective biological targets.
| Compound Derivative | Biological Target | Binding Affinity (IC50) | Source |
|---|---|---|---|
| Butein | EGFR Tyrosine Kinase | 8 µM | nih.gov |
| Marein | EGFR Tyrosine Kinase | 19 µM | nih.gov |
| Phloretin | EGFR Tyrosine Kinase | 25 µM | nih.gov |
| 2'-hydroxy-3',4',3,4-tetramethoxychalcone | Human Recombinant Phospholipase A2 | 40.2 µM | lookchem.com |
| Chalcone derivative (Compound 8) | DND41 T-ALL Cells (Notch Signaling) | 1.92 µM | researchgate.netresearchgate.net |
| Chalcone derivative 3c | Soybean Lipoxygenase (LOX) | 45 µM | nih.gov |
| Brominated chalcone (H72) | MGC803 Gastric Cancer Cells | 3.57 µM | researchgate.net |
To elucidate the molecular basis of these interactions, molecular docking simulations are widely employed. These computational techniques predict the preferred orientation and binding affinity of a compound within the active site of a target protein, offering insights into the specific interactions that drive its biological effects. researchgate.net
Docking studies performed on chalcone derivatives have successfully predicted their binding modes with various enzymes, including several kinases. For instance, a library of novel chalcone compounds was docked into the active site of the EGFR kinase domain. nih.govnih.gov The simulations revealed binding energies ranging from -6.10 to -9.25 kcal/mol, with the most potent compound forming a crucial hydrogen bond with the LYS721 residue in the active site. nih.gov In addition to hydrogen bonds, van der Waals forces and hydrophobic interactions with other residues like MET742, THR830, and ALA719 were found to be critical for stabilizing the ligand-protein complex. nih.gov
Similar studies on other targets, such as oxidoreductase enzymes, have also highlighted the importance of hydrogen bonding with residues like Ala202 and Tyr385, as well as steric interactions. irjmets.com These computational models are invaluable for understanding how structural modifications can enhance binding affinity and for guiding the rational design of more potent and selective inhibitors. nih.govresearchgate.net
| Compound Class | Protein Target | Key Interacting Residues | Binding Energy (kcal/mol) | Source |
|---|---|---|---|---|
| Chalcone Derivative (Compound 21) | EGFR Kinase Domain | LYS721, MET742, THR830, ALA719 | -9.25 | nih.gov |
| General Chalcone Derivatives | EGFR Kinase Domain | Not specified | -6.10 to -9.25 | nih.gov |
| Chalcone Derivative (AO-11) | Oxidoreductase (PDB: 3NT1) | Ala202, Thr206, Tyr385, Asn382 | High Dock Score (value not specified) | irjmets.com |
| Bis-chalcone Derivative (Compound 1) | Estrogen Receptor α (ERα) | High Affinity (residues not specified) | Not specified | ekb.eg |
Structure-Activity Relationship (SAR) Studies for Biological Properties
Structure-activity relationship (SAR) analysis is fundamental to medicinal chemistry, as it connects the chemical structure of a molecule to its biological activity. mdpi.com For the hydroxyphenyl ketone and chalcone classes of compounds, several key structural features have been identified that significantly influence their pharmacological effects.
The presence and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the aromatic rings are critical. mdpi.com A 2'-hydroxy group on the A-ring is often associated with enhanced anti-inflammatory and antioxidant activity. mdpi.com SAR studies have suggested that the potent anti-inflammatory properties of some chalcones are due to electron-donating hydroxy and methoxy groups on both aromatic rings. mdpi.com For example, in flavonoids, hydroxyl groups at C5 and C7 on ring A and at C3' on ring B are crucial for antioxidant effects.
The introduction of halogen atoms, such as bromine, also profoundly impacts activity. The presence of a 4-bromine substituent on the B-ring of 2'-hydroxychalcones has been linked to favorable inhibitory effects on nitric oxide production. mdpi.com Brominated chalcone derivatives have also been developed as potent anti-cancer agents, suggesting that the halogen contributes significantly to the compound's cytotoxicity against tumor cells. researchgate.net The α,β-unsaturated ketone linker in chalcones is another key feature, acting as a Michael acceptor which can be important for activity but may also contribute to cytotoxicity in some derivatives. ekb.eg These SAR insights are essential for optimizing lead compounds to enhance potency and selectivity while minimizing off-target effects.
Conclusion and Future Perspectives in the Research of 1 4 Bromo 2 Hydroxyphenyl Propan 1 One
Summary of Current Research Landscape and Key Findings
The current body of research directly focused on 1-(4-bromo-2-hydroxyphenyl)propan-1-one is primarily centered on its role as a synthetic intermediate. The key findings in the scientific literature are limited but significant in the context of synthetic chemistry.
One of the main documented applications of this compound is in the preparation of indazole derivatives. chemicalbook.com Indazoles are a class of heterocyclic compounds that are of considerable interest in medicinal chemistry due to their wide range of biological activities. researchgate.netnih.govresearchgate.netnih.govpnrjournal.com The synthesis of this compound itself is noted to be achievable through a Fries rearrangement of 3-bromophenyl propionate (B1217596). chemicalbook.com This reaction is a standard method for the synthesis of hydroxyaryl ketones. aakash.ac.inorganic-chemistry.orgwikipedia.org
Beyond its role as a precursor to indazoles, there is a notable lack of extensive research into the direct biological or material properties of this compound. The scientific landscape is therefore characterized by its utility as a building block rather than an end-product with defined applications.
It is also a precursor for the synthesis of chalcones, which are known to possess a wide range of biological activities and applications in material science. bohrium.comresearchgate.netnih.gov The synthesis of chalcones often involves the condensation of an aromatic ketone, such as this compound, with an aromatic aldehyde. acs.orguece.brresearchgate.net
Identification of Research Gaps and Emerging Opportunities
The limited scope of current research presents several clear gaps and, consequently, emerging opportunities for future investigation. A primary research gap is the comprehensive characterization of the compound's own biological activity profile. Given that many phenolic and brominated aromatic compounds exhibit biological effects, it is plausible that this compound could possess unexplored pharmacological properties.
Furthermore, the potential of this compound as a precursor for a wider range of heterocyclic systems beyond indazoles remains largely unexplored. Its reactive functional groups—the hydroxyl, ketone, and bromine—offer multiple sites for chemical modification, suggesting that a variety of novel derivatives could be synthesized and evaluated.
An emerging opportunity lies in the systematic exploration of the structure-activity relationships of its derivatives. By synthesizing a library of compounds based on the this compound scaffold, it may be possible to identify novel molecules with significant therapeutic potential.
Directions for Novel Synthetic Methodologies and Process Optimization
While the Fries rearrangement is a known method for the synthesis of this compound, there is room for the development of novel and more efficient synthetic methodologies. aakash.ac.inorganic-chemistry.orgwikipedia.org Modern organic synthesis techniques could offer improvements in yield, purity, and sustainability.
Future research could focus on:
Catalytic Methods: Investigating the use of alternative and more environmentally friendly catalysts for the Fries rearrangement or other synthetic routes.
Flow Chemistry: The development of continuous flow processes for the synthesis of this compound could offer advantages in terms of safety, scalability, and process control.
Microwave-Assisted Synthesis: This technique has the potential to reduce reaction times and improve yields for the synthesis of this and related compounds.
Process optimization of the existing synthetic routes is also a crucial area for future work to make the compound more readily accessible for further research and potential commercial applications.
Prospects for Drug Discovery and Development Initiatives
The primary prospect for this compound in drug discovery lies in its role as a scaffold or intermediate for the synthesis of more complex molecules. The indazole and chalcone (B49325) derivatives that can be synthesized from this compound are of particular interest.
Indazole Derivatives: Indazoles are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netnih.govresearchgate.netnih.govpnrjournal.com By using this compound as a starting material, novel indazole derivatives can be created and screened for various therapeutic targets.
Chalcone Derivatives: Chalcones are recognized for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects. bohrium.comresearchgate.netnih.gov The bromine and hydroxyl substitutions on the phenyl ring of this compound could lead to chalcones with unique and potent biological profiles.
Future drug discovery initiatives should involve the synthesis of libraries of derivatives and their systematic screening against a panel of biological targets.
Future Exploration of Material Science Applications
The potential applications of this compound and its derivatives in material science are an area ripe for exploration. Chalcones, which can be derived from this compound, have been investigated for their use in:
Non-linear Optics: The conjugated system present in chalcones can give rise to non-linear optical properties, making them potential candidates for applications in optoelectronics. bohrium.comresearchgate.net
Polymers: Chalcone-based polymers are being explored for their thermal and mechanical properties. bohrium.comresearchgate.net
Corrosion Inhibitors: The ability of chalcones to adsorb onto metal surfaces makes them potential corrosion inhibitors. bohrium.comresearchgate.net
Future research could focus on synthesizing novel polymers and materials incorporating the this compound moiety and evaluating their physical and chemical properties for various material science applications. The presence of the bromine atom could also be exploited to introduce flame-retardant properties into new materials.
Q & A
Q. Key Factors Affecting Yield :
- Catalyst loading (excess AlCl₃ reduces yield due to side reactions).
- Solvent polarity (polar aprotic solvents like DMF enhance bromination efficiency).
- Temperature (higher temperatures accelerate Friedel-Crafts reactions but risk decomposition).
Basic: How can spectroscopic and crystallographic data confirm the structural identity of this compound?
Answer:
Spectroscopic Analysis :
- ¹H/¹³C NMR : The hydroxy proton appears as a singlet (~δ 12 ppm), while the ketone carbonyl resonates at ~δ 200-210 ppm in ¹³C NMR. The bromine atom causes deshielding of adjacent aromatic protons (δ 7.5-8.0 ppm) .
- IR Spectroscopy : A strong C=O stretch (~1680 cm⁻¹) and O-H stretch (~3200 cm⁻¹) confirm the ketone and phenolic groups .
Crystallographic Validation :
Single-crystal X-ray diffraction (using SHELX software ) resolves bond lengths and angles. For example:
- The C-Br bond length typically measures ~1.89 Å.
- The dihedral angle between the aromatic ring and ketone group is ~15-20°, indicating minimal conjugation .
Advanced: How do electronic effects of bromo and hydroxy substituents influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?
Answer:
The bromo group acts as an electrophilic site for palladium-catalyzed coupling, while the hydroxy group can coordinate to transition metals, modulating reactivity:
- Steric Effects : Ortho-hydroxy groups hinder catalyst access to the bromine, reducing coupling efficiency. Use bulky ligands (e.g., SPhos) to mitigate this .
- Electronic Effects : The electron-withdrawing bromine enhances oxidative addition rates, but the electron-donating hydroxy group can destabilize Pd intermediates. Optimize base strength (e.g., K₂CO₃ vs. Cs₂CO₃) to balance these effects .
Methodological Tip : Monitor reaction progress via TLC with UV-active spots (bromine quenches fluorescence).
Advanced: What computational strategies predict the biological activity of this compound, and how do they align with experimental assays?
Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). The bromine atom shows strong hydrophobic interactions with active-site residues, while the hydroxy group forms hydrogen bonds .
- QSAR Models : Correlate substituent parameters (Hammett σ) with antibacterial activity. For example, logP values >2.5 enhance membrane permeability but reduce solubility .
Validation : Compare computational predictions with in vitro MIC assays against Gram-positive bacteria (e.g., S. aureus). Discrepancies often arise from solvent effects in experimental setups.
Advanced: How can data contradictions in crystallographic and spectroscopic analyses be resolved?
Answer:
Common Contradictions :
- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters melting points and NMR splitting patterns. Use DSC to identify polymorphs .
- Impurity Interference : Brominated byproducts (e.g., dibrominated isomers) skew NMR integrals. Employ HPLC-MS for purity assessment .
Q. Resolution Workflow :
Validate crystallographic data with R-factor refinement (target <0.05) .
Cross-reference IR peaks with DFT-simulated spectra (e.g., Gaussian 16) .
Basic: What purification techniques are most effective for isolating this compound?
Answer:
- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to exploit solubility differences between the product and brominated byproducts .
- Chromatography : Silica gel chromatography with hexane/ethyl acetate (4:1) eluent separates regioisomers. Rf values typically range from 0.3–0.5 .
Advanced: What role does this compound play in synthesizing bioactive heterocycles?
Answer:
The ketone and bromine groups enable cyclization reactions:
- Quinoline Synthesis : Condensation with anilines under acidic conditions forms 2-substituted quinolines, potential kinase inhibitors .
- Paal-Knorr Pyrroles : Reaction with primary amines yields pyrrole derivatives with antimicrobial activity .
Optimization : Microwave-assisted synthesis reduces reaction times from 24h to 30min .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
